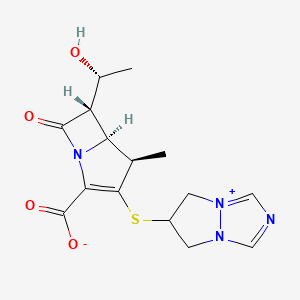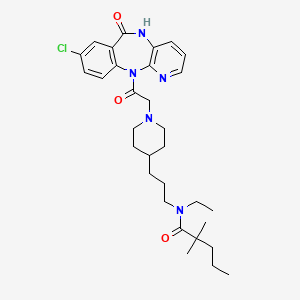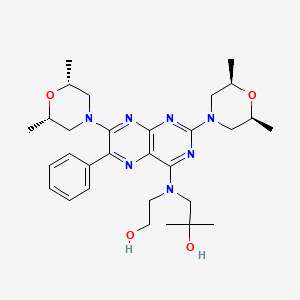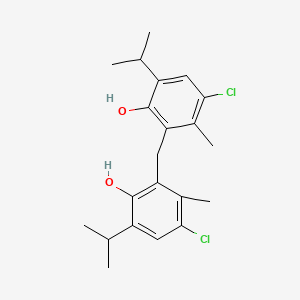![molecular formula C21H23NO3 B1667045 (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide CAS No. 545395-94-6](/img/structure/B1667045.png)
(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide
描述
Potent, selective, competitive vanilloid TRPV1 receptor antagonist (IC50 = 17 nM). Inhibits capsaicin-, proton-, heat- and endogenous ligand-induced activation of human and rat recombinant TRPV1 receptors. Active in vitro and in vivo. See similar compounds
AMG 9810 is a competitive antagonist of capsaicin activation of the vanilloid receptor 1 (TRPV1) (IC50s = 24.5 and 85.6 nM for human and rat, respectively). Additionally, it has been shown to compete with other modes of TRPV1 activation, including protons (IC50s = 92.7 and 294 nM for human and rat, respectively), heat (IC50s = 15.8 and 21 nM for human and rat, respectively), and the endogenous ligands: anandamide, N-arachidonyl dopamine (IC50s = 8.5 and 260 nM for human and rat, respectively), and oleoyldopamine. In a rat model of inflammatory pain induced by intraplantar injection of complete Freund’s adjuvant, 30-100 mg/kg AMG 9810 reverses thermal and mechanical hyperalgesia.
AMG 9810 is a competitive antagonist of capsaicin activation of the vanilloid receptor 1 (TRPV1). Additionally, it has been shown to compete with other modes of TRPV1 activation, including proton, heat, and the endogenous ligands: anandamide, N-arachidonyl dopamine and oleoyldopamine.
科学研究应用
Pain Management
AMG 9810 is a potent antagonist of the TRPV1 receptor, which plays a key role in pain sensation. It has been shown to prevent capsaicin-induced eye wiping behavior, a model for ocular pain, and reverse thermal and mechanical hyperalgesia in animal models of inflammatory pain . This suggests its potential use in developing treatments for conditions like neuropathic pain and arthritis.
Neurological Research
Due to its action on the TRPV1 receptor, AMG 9810 is used to study the receptor’s role in the brain beyond pain perception. It helps in understanding TRPV1’s involvement in various neurological pathways and could contribute to research on neurodegenerative diseases and cognitive disorders .
Cancer Research
Interestingly, AMG 9810 has been found to promote mouse skin tumor development through the EGFR/Akt signaling pathway. This property is leveraged in cancer research to understand the mechanisms of tumorigenesis and the role of TRPV1 receptors in cancer progression .
Inflammation Studies
AMG 9810’s ability to modulate the TRPV1 receptor also makes it a valuable tool in studying inflammation. Researchers use it to investigate the receptor’s role in various inflammatory responses and conditions, potentially leading to new anti-inflammatory therapies .
Drug Development and Pharmacokinetics
The compound’s high antagonist potency and good bioavailability make it an excellent candidate for studying pharmacokinetics and drug development processes. It serves as a model compound to understand the absorption, distribution, metabolism, and excretion (ADME) of TRPV1 antagonists .
Thermal Regulation Research
TRPV1 is known to be involved in thermal regulation. AMG 9810 helps in dissecting the receptor’s role in maintaining body temperature and could lead to insights into conditions like hyperthermia or hypothermia .
作用机制
AMG 9810, also known as (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide, is a potent and selective antagonist for the TRPV1 receptor .
Target of Action
The primary target of AMG 9810 is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that is activated by numerous stimuli including heat, voltage, vanilloids, lipids, protons, and cations .
Mode of Action
AMG 9810 acts as a competitive antagonist of the TRPV1 receptor . It inhibits capsaicin-, proton-, heat-, and endogenous ligand-induced activation of human and rat recombinant TRPV1 receptors . This means that it competes with these activators for binding sites on the TRPV1 receptor, thereby preventing their action .
Biochemical Pathways
AMG 9810’s antagonistic action on the TRPV1 receptor affects several biochemical pathways. For instance, it blocks capsaicin-evoked depolarization and the release of calcitonin gene-related peptide in cultures of rat dorsal root ganglion primary neurons . Furthermore, the topical application of AMG 9810 results in a significant increase in the expression level of the epidermal growth factor receptor (EGFR) and its downstream Akt/mammalian target of rapamycin (mTOR)-signaling pathway .
Pharmacokinetics
AMG 9810 has high antagonist potency and good bioavailability and pharmacokinetics . This makes it a valuable tool for studying the role of the TRPV1 receptor in various contexts.
Result of Action
The antagonistic action of AMG 9810 on the TRPV1 receptor has several effects. It can prevent capsaicin-induced eye wiping behavior and reverse thermal and mechanical hyperalgesia in an animal model of inflammatory pain . Additionally, it has been found to promote mouse skin tumor development, mediated through the EGFR/Akt/mTOR signaling pathway .
Action Environment
It is known that the compound is effective both in vitro and in vivo , suggesting that it can exert its effects in a variety of biological environments.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFUVZVLYUPRG-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |
CAS RN |
545395-94-6 | |
| Record name | AMG-9810 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMG-9810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide](/img/structure/B1666966.png)









